Cas no 2228524-93-2 (1-(1-methoxypropyl)cyclobutan-1-amine)
1-(1-methoxypropyl)cyclobutan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(1-methoxypropyl)cyclobutan-1-amine
- 2228524-93-2
- EN300-1787499
-
- Inchi: 1S/C8H17NO/c1-3-7(10-2)8(9)5-4-6-8/h7H,3-6,9H2,1-2H3
- InChI Key: WJFKMWNVWRBHLQ-UHFFFAOYSA-N
- SMILES: O(C)C(CC)C1(CCC1)N
Computed Properties
- Exact Mass: 143.131014166g/mol
- Monoisotopic Mass: 143.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 35.2Ų
1-(1-methoxypropyl)cyclobutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1787499-0.05g |
1-(1-methoxypropyl)cyclobutan-1-amine |
2228524-93-2 | 0.05g |
$1104.0 | 2023-09-19 | ||
| Enamine | EN300-1787499-0.1g |
1-(1-methoxypropyl)cyclobutan-1-amine |
2228524-93-2 | 0.1g |
$1157.0 | 2023-09-19 | ||
| Enamine | EN300-1787499-0.25g |
1-(1-methoxypropyl)cyclobutan-1-amine |
2228524-93-2 | 0.25g |
$1209.0 | 2023-09-19 | ||
| Enamine | EN300-1787499-0.5g |
1-(1-methoxypropyl)cyclobutan-1-amine |
2228524-93-2 | 0.5g |
$1262.0 | 2023-09-19 | ||
| Enamine | EN300-1787499-1.0g |
1-(1-methoxypropyl)cyclobutan-1-amine |
2228524-93-2 | 1g |
$1315.0 | 2023-05-23 | ||
| Enamine | EN300-1787499-2.5g |
1-(1-methoxypropyl)cyclobutan-1-amine |
2228524-93-2 | 2.5g |
$2576.0 | 2023-09-19 | ||
| Enamine | EN300-1787499-5.0g |
1-(1-methoxypropyl)cyclobutan-1-amine |
2228524-93-2 | 5g |
$3812.0 | 2023-05-23 | ||
| Enamine | EN300-1787499-10.0g |
1-(1-methoxypropyl)cyclobutan-1-amine |
2228524-93-2 | 10g |
$5652.0 | 2023-05-23 | ||
| Enamine | EN300-1787499-1g |
1-(1-methoxypropyl)cyclobutan-1-amine |
2228524-93-2 | 1g |
$1315.0 | 2023-09-19 | ||
| Enamine | EN300-1787499-5g |
1-(1-methoxypropyl)cyclobutan-1-amine |
2228524-93-2 | 5g |
$3812.0 | 2023-09-19 |
1-(1-methoxypropyl)cyclobutan-1-amine Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 1-(1-methoxypropyl)cyclobutan-1-amine
Comprehensive Analysis of 1-(1-Methoxypropyl)cyclobutan-1-amine (CAS No. 2228524-93-2): Properties, Applications, and Industry Trends
The compound 1-(1-methoxypropyl)cyclobutan-1-amine (CAS No. 2228524-93-2) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceuticals, agrochemicals, and material science. This cyclobutane derivative is characterized by its amine functional group and methoxypropyl side chain, which contribute to its reactivity and versatility. Researchers and industry professionals are increasingly exploring its role as a building block in synthetic chemistry, particularly in the development of novel bioactive molecules.
One of the most searched questions about 1-(1-methoxypropyl)cyclobutan-1-amine revolves around its synthesis methods. Current literature highlights multi-step routes involving cyclobutane ring formation followed by amine functionalization. The compound’s stereochemistry is also a focal point, as it influences its interactions in biological systems. With the rise of green chemistry trends, scientists are investigating catalytic processes to optimize yield and reduce waste, aligning with global sustainability goals.
In pharmaceutical research, CAS 2228524-93-2 is studied for its potential as a precursor in drug discovery. Its rigid cyclobutane core offers conformational constraints that can enhance binding affinity to target proteins. Recent discussions in medicinal chemistry forums emphasize its utility in designing CNS-active compounds, though clinical applications remain exploratory. This aligns with growing public interest in neurodegenerative disease treatments, making it a timely subject for R&D teams.
The material science sector values 1-(1-methoxypropyl)cyclobutan-1-amine for its potential in polymer modification. Its dual functionality allows incorporation into epoxy resins or polyurethane networks, improving thermal stability—a hot topic in advanced material engineering. Industry reports suggest demand for such specialty chemicals will grow by 6.8% annually, driven by electric vehicle components and renewable energy infrastructure needs.
Analytical challenges associated with CAS 2228524-93-2 frequently appear in chromatography discussions. Due to its polar nature, HPLC-MS methods with reverse-phase columns are commonly employed for purity assessment. Regulatory compliance remains critical, with ICH guidelines dictating stringent impurity profiling standards—a concern echoed in recent FDA workshop summaries.
Market intelligence indicates rising patent filings involving 1-(1-methoxypropyl)cyclobutan-1-amine, particularly from Asia-Pacific chemical manufacturers. This reflects broader shifts in fine chemical production geography. Meanwhile, computational chemistry studies leverage molecular docking simulations to predict its behavior in complex systems—an approach gaining traction amid AI-driven drug discovery trends.
Storage and handling protocols for 2228524-93-2 emphasize moisture-sensitive conditions, with recommendations for argon-purged containers. Safety data sheets highlight standard laboratory precautions, though its classification differs from restricted substances. Educational content on chemical compatibility often references this compound when discussing amine protection strategies.
Future prospects for 1-(1-methoxypropyl)cyclobutan-1-amine appear promising, with potential crossover into flavor & fragrance chemistry due to structural similarities to known organoleptic compounds. As high-throughput screening technologies advance, its role in combinatorial libraries may expand, addressing growing demand for diverse chemical space exploration in hit identification.
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